molecular formula C21H20BF4P B13123449 Cyclopropyltriphenylphosphonium tetrafluoroborate

Cyclopropyltriphenylphosphonium tetrafluoroborate

Cat. No.: B13123449
M. Wt: 390.2 g/mol
InChI Key: HXHJZJGVNCEUGZ-UHFFFAOYSA-N
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Description

Cyclopropyltriphenylphosphonium tetrafluoroborate is a chemical compound with the molecular formula C21H20BF4P. It is a phosphonium salt that contains a cyclopropyl group attached to a triphenylphosphonium moiety, with tetrafluoroborate as the counterion. This compound is known for its stability and utility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropyltriphenylphosphonium tetrafluoroborate can be synthesized through the reaction of cyclopropyl bromide with triphenylphosphine in the presence of a base, followed by the addition of tetrafluoroboric acid. The reaction typically proceeds as follows:

  • Cyclopropyl bromide reacts with triphenylphosphine in an aprotic solvent such as dichloromethane or acetonitrile.
  • A base, such as sodium carbonate or potassium carbonate, is added to neutralize the hydrogen bromide formed during the reaction.
  • Tetrafluoroboric acid is then added to the reaction mixture to form the tetrafluoroborate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyltriphenylphosphonium tetrafluoroborate undergoes various types of chemical reactions, including:

    Substitution Reactions: The cyclopropyl group can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can undergo oxidation to form phosphine oxides.

    Reduction Reactions: Reduction of the phosphonium salt can lead to the formation of phosphines.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides or aryl halides can be used in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution: Substituted cyclopropyltriphenylphosphonium salts.

    Oxidation: Triphenylphosphine oxide derivatives.

    Reduction: Triphenylphosphine and cyclopropyl derivatives.

Scientific Research Applications

Cyclopropyltriphenylphosphonium tetrafluoroborate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is employed in studies involving phosphonium salts and their interactions with biological molecules.

    Medicine: Research into the potential therapeutic applications of phosphonium salts includes their use as mitochondrial targeting agents.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of cyclopropyltriphenylphosphonium tetrafluoroborate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphonium group can stabilize positive charges, making it a useful intermediate in organic synthesis. Additionally, the compound’s ability to target mitochondria is attributed to the lipophilic nature of the triphenylphosphonium moiety, which facilitates its accumulation in the mitochondrial membrane.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphonium bromide: Similar structure but with bromide as the counterion.

    Cyclopropyltriphenylphosphonium chloride: Similar structure but with chloride as the counterion.

    Aryltrimethylammonium tetrafluoroborates: Similar tetrafluoroborate salts with different organic groups.

Uniqueness

Cyclopropyltriphenylphosphonium tetrafluoroborate is unique due to the presence of the cyclopropyl group, which imparts distinct reactivity and stability compared to other phosphonium salts. Its ability to participate in a variety of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.

Properties

Molecular Formula

C21H20BF4P

Molecular Weight

390.2 g/mol

IUPAC Name

cyclopropyl(triphenyl)phosphanium;tetrafluoroborate

InChI

InChI=1S/C21H20P.BF4/c1-4-10-18(11-5-1)22(21-16-17-21,19-12-6-2-7-13-19)20-14-8-3-9-15-20;2-1(3,4)5/h1-15,21H,16-17H2;/q+1;-1

InChI Key

HXHJZJGVNCEUGZ-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.C1CC1[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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